molecular formula C19H23NO4 B12588229 Ethyl 4-{2-[(6-methylpyridin-3-yl)oxy]butoxy}benzoate CAS No. 634928-66-8

Ethyl 4-{2-[(6-methylpyridin-3-yl)oxy]butoxy}benzoate

Cat. No.: B12588229
CAS No.: 634928-66-8
M. Wt: 329.4 g/mol
InChI Key: JHCYJYNSSVBFDD-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[(6-methylpyridin-3-yl)oxy]butoxy}benzoate is a chemical compound that belongs to the class of benzoate esters It is characterized by the presence of a benzoate group linked to an ethyl ester, with a butoxy chain connecting to a 6-methylpyridin-3-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-{2-[(6-methylpyridin-3-yl)oxy]butoxy}benzoate typically involves a multi-step process. One common method includes the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 6-methylpyridin-3-ol with 1-bromobutane in the presence of a base such as potassium carbonate to form 6-methylpyridin-3-yloxybutane.

    Esterification: The intermediate is then reacted with ethyl 4-hydroxybenzoate in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[(6-methylpyridin-3-yl)oxy]butoxy}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzoate ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoate ester.

    Reduction: Reduced forms of the ester group.

    Substitution: Substituted benzoate esters with various nucleophiles.

Scientific Research Applications

Ethyl 4-{2-[(6-methylpyridin-3-yl)oxy]butoxy}benzoate has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a component in certain industrial processes.

Mechanism of Action

The mechanism of action of Ethyl 4-{2-[(6-methylpyridin-3-yl)oxy]butoxy}benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-{4-[1-(6-methylpyridazin-3-yl)piperidin-4-yl]butoxy}benzoate: A similar benzoate ester with a piperidine ring.

    Ethyl 4-(2-(6-methyl-3-pyridyloxy)butyloxy)benzoate: Another benzoate ester with a similar pyridinyl group.

Uniqueness

Ethyl 4-{2-[(6-methylpyridin-3-yl)oxy]butoxy}benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoate ester with a butoxy chain and a 6-methylpyridin-3-yl group makes it a versatile compound for various applications.

Properties

CAS No.

634928-66-8

Molecular Formula

C19H23NO4

Molecular Weight

329.4 g/mol

IUPAC Name

ethyl 4-[2-(6-methylpyridin-3-yl)oxybutoxy]benzoate

InChI

InChI=1S/C19H23NO4/c1-4-16(24-18-9-6-14(3)20-12-18)13-23-17-10-7-15(8-11-17)19(21)22-5-2/h6-12,16H,4-5,13H2,1-3H3

InChI Key

JHCYJYNSSVBFDD-UHFFFAOYSA-N

Canonical SMILES

CCC(COC1=CC=C(C=C1)C(=O)OCC)OC2=CN=C(C=C2)C

Origin of Product

United States

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